molecular formula C9H7F3O B12585174 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol CAS No. 647859-87-8

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol

Katalognummer: B12585174
CAS-Nummer: 647859-87-8
Molekulargewicht: 188.15 g/mol
InChI-Schlüssel: OYVILIUFXHBNDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol is an organic compound with the molecular formula C9H7F3O It is characterized by the presence of a trifluoromethyl group and a phenyl group attached to a propen-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol typically involves the reaction of trifluoroacetaldehyde with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and a solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Analyse Chemischer Reaktionen

Types of Reactions

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3,3,3-Trifluoro-2-phenylprop-1-en-1-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The phenyl group contributes to the compound’s binding affinity to target proteins, influencing various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,3,3-Trifluoro-2-phenylprop-1-en-1-ol is unique due to its specific combination of a trifluoromethyl group and a phenyl group, which imparts distinct chemical properties.

Eigenschaften

CAS-Nummer

647859-87-8

Molekularformel

C9H7F3O

Molekulargewicht

188.15 g/mol

IUPAC-Name

3,3,3-trifluoro-2-phenylprop-1-en-1-ol

InChI

InChI=1S/C9H7F3O/c10-9(11,12)8(6-13)7-4-2-1-3-5-7/h1-6,13H

InChI-Schlüssel

OYVILIUFXHBNDE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(=CO)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.